molecular formula C7H5Cl2NO3 B178485 1,3-Dichloro-5-methoxy-2-nitrobenzene CAS No. 100948-83-2

1,3-Dichloro-5-methoxy-2-nitrobenzene

Cat. No. B178485
M. Wt: 222.02 g/mol
InChI Key: ZXJNASYUWVEBAH-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 . It is a light orange solid .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-5-methoxy-2-nitrobenzene can be represented by the InChI code: 1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring substituted with two chlorine atoms, one methoxy group, and one nitro group .


Physical And Chemical Properties Analysis

1,3-Dichloro-5-methoxy-2-nitrobenzene has a molecular weight of 222.03 . It is a light orange solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Synthesis and Reaction Mechanisms

    The reactions of derivatives of 1,3-dichloro-5-nitrobenzene have been extensively studied. For instance, 1,3-dinitro-5-trichloromethylbenzene undergoes reactions with sodium methoxide to yield products through tele nucleophilic aromatic substitution. These products have further been used in the synthesis of the benzothiazine ring system, showcasing the compound's role in complex chemical synthesis (Giannopoulos et al., 2000). Similarly, derivatives have been involved in corrections to supposed tele nucleophilic aromatic substitutions, demonstrating the compound's role in understanding reaction mechanisms (Monk et al., 2003).

  • Molecular Interactions and Crystallography

    The structures of 1,3-dichloro-5-nitrobenzene and its halogenated derivatives have been analyzed to understand the influence of halogen atoms on nonbonded close contacts between molecules. This analysis has provided insights into the cohesive intermolecular interactions, which are crucial for understanding the three-dimensional molecular packing in crystals (Bosch et al., 2022).

  • Detection and Sensing Applications

    Interestingly, nitroaromatic compounds like 1,3-dichloro-5-methoxy-2-nitrobenzene have been utilized in the synthesis of nanocomposites for detecting trace amounts of other nitroaromatic compounds. This application is particularly relevant in fields like environmental science, public security, and forensics (Algarra et al., 2011).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1,3-Dichloro-5-methoxy-2-nitrobenzene . It is also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,3-dichloro-5-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJNASYUWVEBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401828
Record name 1,3-dichloro-5-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-methoxy-2-nitrobenzene

CAS RN

100948-83-2
Record name 1,3-Dichloro-5-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100948-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dichloro-5-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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